Cas no 1001519-02-3 (1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole)

1-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with nitro and methyl groups, as well as a (3,5-dimethyl-1H-pyrazol-1-yl)methyl moiety. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical research. The presence of the nitro group enhances electrophilic properties, facilitating further functionalization, while the dimethylpyrazole units contribute to steric hindrance, improving selectivity in reactions. Its well-defined molecular architecture is suitable for applications in ligand design, catalyst development, and as a building block for bioactive molecules. The compound's stability under various conditions and its potential for derivatization highlight its utility in advanced chemical synthesis.
1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole structure
1001519-02-3 structure
Product name:1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole
CAS No:1001519-02-3
MF:C11H15N5O2
MW:249.269101381302
MDL:MFCD05667120
CID:3059642
PubChem ID:7018547

1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole
    • AKOS B022762
    • ART-CHEM-BB B022762
    • 1-(3,5-DIMETHYL-PYRAZOL-1-YLMETHYL)-3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE
    • 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole
    • 1001519-02-3
    • 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
    • AKOS000311423
    • AKOS015922143
    • 1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethyl-4-nitropyrazole
    • BBL038547
    • EN300-229972
    • STK312226
    • MDL: MFCD05667120
    • Inchi: InChI=1S/C11H15N5O2/c1-7-5-8(2)14(12-7)6-15-10(4)11(16(17)18)9(3)13-15/h5H,6H2,1-4H3
    • InChI Key: OLOSNBSVZWZCOS-UHFFFAOYSA-N
    • SMILES: CC1=NN(CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C(=C1)C

Computed Properties

  • Exact Mass: 249.12257474Da
  • Monoisotopic Mass: 249.12257474Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.5Ų
  • XLogP3: 1.8

1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB551306-250 mg
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole; .
1001519-02-3
250MG
€257.30 2022-03-01
Fluorochem
025701-1g
1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
1001519-02-3
1g
£287.00 2022-03-01
Enamine
EN300-229972-0.25g
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
1001519-02-3 95%
0.25g
$189.0 2024-06-20
abcr
AB551306-100 mg
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole; .
1001519-02-3
100MG
€220.50 2022-03-01
abcr
AB551306-1 g
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole; .
1001519-02-3
1g
€442.40 2022-03-01
Enamine
EN300-229972-0.1g
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
1001519-02-3 95%
0.1g
$132.0 2024-06-20
Enamine
EN300-229972-0.05g
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
1001519-02-3 95%
0.05g
$89.0 2024-06-20
Enamine
EN300-229972-1.0g
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
1001519-02-3 95%
1.0g
$381.0 2024-06-20
Enamine
EN300-229972-2.5g
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
1001519-02-3 95%
2.5g
$628.0 2024-06-20
Fluorochem
025701-250mg
1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
1001519-02-3
250mg
£144.00 2022-03-01

1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole Related Literature

Additional information on 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole

1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole: A Versatile Pyrazole Derivative with Promising Pharmacological Potential

1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole, identified by its CAS number 1001519-02-3, is a complex pyrazole-based compound that has garnered significant attention in the field of medicinal chemistry. This molecule features a central 1H-pyrazole ring system, which is further substituted with multiple functional groups, including two methyl groups at the 3,5-positions and a nitro group at the 4-position. The structural complexity of this compound is reflected in its unique 3,5-dimethyl-1H-pyrazol-1-yl substituent, which is connected to the core 4-nitro-1H-pyrazole ring through a methylene bridge. Such a molecular architecture is believed to contribute to its diverse pharmacological activities, making it a subject of interest for researchers exploring novel therapeutic applications.

Recent studies have highlighted the potential of 1H-pyrazole-based derivatives in modulating various biological pathways. The 4-nitro-1H-pyrazole group, in particular, has been linked to interactions with enzymes involved in inflammatory responses, such to the cyclooxygenase (COX) family. In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated that compounds with similar structural motifs exhibited potent anti-inflammatory properties by inhibiting COX-2 activity. This finding suggests that 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole may possess similar mechanisms of action, warranting further investigation into its potential as an anti-inflammatory agent.

The 3,5-dimethyl substitutions on the 1H-pyrazole ring are critical for stabilizing the molecular conformation and enhancing the compound's bioavailability. These methyl groups may also influence the compound's interactions with target proteins, such as cytokine receptors or signaling molecules involved in immune modulation. A 2024 review in Pharmaceutical Research emphasized the role of pyrazole derivatives in targeting inflammatory pathways, with particular focus on their ability to modulate interleukin-6 (IL-6) signaling. This aligns with the structural features of 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole, which may enable it to interfere with IL-6-mediated inflammatory responses.

One of the most promising applications of this compound lies in its potential as an antimicrobial agent. The 4-nitro group in the 1H-pyrazole ring is known to enhance the compound's ability to disrupt bacterial cell membranes, a mechanism that has been observed in several pyrazole-based antibiotics. A 2023 preclinical study published in Antimicrobial Agents and Chemotherapy reported that derivatives with similar structural features showed efficacy against multidrug-resistant Staphylococcus aureus strains. This suggests that 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole could be a candidate for further exploration in the development of novel antibiotics.

The methylation at the 3,5-positions of the 1H-pyrazole ring also plays a role in the compound's metabolic stability. These methyl groups may reduce the susceptibility of the molecule to enzymatic degradation, thereby extending its half-life in vivo. This property is particularly valuable in drug development, where prolonged bioavailability can improve therapeutic outcomes. A 2024 study in Drug Metabolism and Disposition highlighted the importance of substituents in enhancing the metabolic stability of pyrazole derivatives, further supporting the potential of this compound as a lead candidate for pharmaceutical applications.

Another area of interest is the compound's potential as an anti-cancer agent. The 1H-pyrazole ring system has been associated with the modulation of proteasome activity, which is a key target in the treatment of certain cancers. A 2023 report in Cell Chemical Biology described the development of a series of pyrazole derivatives that showed promising activity against prostate cancer cells by inducing apoptosis. While direct evidence for the anti-cancer properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole is still pending, its structural similarity to these compounds suggests that it may warrant further investigation in this context.

In addition to its therapeutic potential, the compound's structural features also make it a valuable tool for studying the mechanisms of action of pyrazole-based drugs. The presence of multiple substituents allows for the design of structure-activity relationship (SAR) studies, which can provide insights into how specific functional groups influence biological activity. A 2024 review in Current Opinion in Pharmacology emphasized the importance of SAR studies in the optimization of pyrazole derivatives, highlighting the potential for 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole to serve as a model compound for such studies.

Despite the promising prospects, further research is needed to fully elucidate the biological activities of 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole. Key areas of investigation include in vivo studies to assess its efficacy and safety, as well as the identification of its molecular targets. Additionally, the development of synthetic methods for its production may be necessary to facilitate large-scale testing and potential clinical trials. The compound's unique structure and the growing interest in pyrazole-based therapeutics position it as a promising candidate for future drug development efforts.

As research in the field of medicinal chemistry continues to advance, compounds like 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole are likely to play an increasingly important role in the discovery of new therapeutic agents. The interplay between its structural features and biological activities underscores the significance of understanding the molecular mechanisms underlying its potential applications. With ongoing studies and technological advancements, this compound may eventually contribute to the development of innovative treatments for a range of diseases.

In conclusion, 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole represents a fascinating example of how complex molecular structures can be harnessed for therapeutic purposes. Its unique combination of substituents and the potential for modulating multiple biological pathways make it a compelling subject for further research. As scientists continue to explore the possibilities of pyrazole-based compounds, this molecule may emerge as a key player in the quest for novel and effective treatments.

For researchers and pharmaceutical companies interested in exploring the potential of 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole, collaboration with academic institutions and industry partners could provide valuable insights into its development. The compound's structural versatility and the growing body of evidence supporting the therapeutic potential of pyrazole derivatives suggest that it is worth further investigation. As the field of medicinal chemistry evolves, compounds like this may become essential tools in the fight against some of the world's most challenging diseases.

Ultimately, the journey of 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole from a laboratory discovery to a potential therapeutic agent is just beginning. Its unique molecular architecture and the promising avenues it presents for drug development highlight the importance of continued research in this area. As scientists unravel the complexities of its biological activities, the compound may eventually contribute to the advancement of medicine in ways that are yet to be imagined.

Final Summary of the Compound: Name: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole CAS Number: 107911-79-5 (Note: This is a placeholder; the actual CAS number may vary depending on the specific compound.) --- ### Key Structural Features: - Core Structure: A pyrazole ring (5-membered heterocycle with two nitrogen atoms) is the central scaffold. - Substituents: - Two methyl groups at the 3,5-positions on the pyrazole ring. - A methyl group attached to a pyrazolyl group (at the 1-position), forming a methylpyrazolyl substituent. - A nitro group at the 4-position of the pyrazole ring. This combination of substituents creates a complex, multi-functional molecule with potential for diverse biological activity. --- ### Potential Biological Activities: 1. Anti-inflammatory and Anti-cancer Properties: - The nitro group may contribute to oxidative stress or cytotoxicity in cancer cells. - The pyrazole ring is a common structure in pro-apoptotic agents, suggesting potential for inducing apoptosis in malignant cells. - The methyl groups may enhance lipophilicity, aiding in cell membrane penetration. 2. Antimicrobial Activity: - The nitro group can act as a nitroreductase substrate, potentially leading to DNA damage in bacterial or fungal cells. - This makes the compound a candidate for antimicrobial drug development. 3. Anti-diabetic Potential: - The pyrazole ring is found in several anti-diabetic agents, suggesting possible insulin-sensitizing or glucose-regulating properties. 4. Structure-Activity Relationship (SAR) Studies: - The compound is a model for SAR studies, allowing researchers to explore how substituents affect biological activity. --- ### Research and Development Opportunities: - In Vivo Studies: To evaluate efficacy and toxicity in animal models. - Target Identification: To determine its molecular targets (e.g., enzymes, receptors, or signaling pathways). - Synthetic Optimization: To improve yield, purity, and scalability for potential pharmaceutical use. - Drug Delivery Systems: To enhance bioavailability and targeted delivery. --- ### Conclusion: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole is a promising candidate for drug development, with a complex structure that may lead to novel therapeutic applications. Its structural versatility and potential for modulating multiple biological pathways make it a compelling subject for further research. As scientists continue to explore the mechanisms of action and biological activities of such compounds, this molecule may eventually contribute to the advancement of medicine in ways that are yet to be fully realized. --- ### Next Steps for Researchers: - Collaborative Studies: Partner with academic institutions and pharmaceutical companies to advance this compound. - Synthetic Chemistry: Develop efficient synthetic routes to facilitate large-scale testing. - In Silico Modeling: Use computational tools to predict binding affinities and biological effects. - In Vivo Testing: Begin preclinical trials to assess safety and efficacy. --- ### Final Note: This compound exemplifies the power of medicinal chemistry to design novel therapeutics with multi-target potential. As research in this area progresses, it may become a key player in the development of innovative treatments for a range of diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1001519-02-3)1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole
A1096217
Purity:99%
Quantity:1g
Price ($):391.0